1,8-Diaminonaphthalene

説明

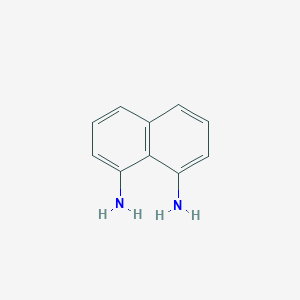

Structure

2D Structure

3D Structure

特性

IUPAC Name |

naphthalene-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOOEYJGMMJJLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120516-61-2 | |

| Record name | Poly(1,8-diaminonaphthalene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120516-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044432 | |

| Record name | 1,8-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,8-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000293 [mmHg] | |

| Record name | 1,8-Naphthalenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19301 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

479-27-6 | |

| Record name | 1,8-Diaminonaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthalenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Diaminonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,8-Naphthalenediamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Naphthalenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-naphthylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.846 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-NAPHTHALENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IKA7029YH9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,8-Diaminonaphthalene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminonaphthalene (DAN), a bicyclic aromatic amine, is a pivotal building block in organic synthesis.[1] Its unique structure, featuring two amino groups in the peri-position of the naphthalene (B1677914) core, imparts distinct chemical properties that have led to its widespread use in the synthesis of a variety of heterocyclic compounds, dyes, and advanced materials.[2][3] This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and key applications of this compound, with a particular focus on its relevance to medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is an organic compound with the chemical formula C₁₀H₁₀N₂.[2] The defining feature of its structure is the presence of two amino groups (-NH₂) attached to the 1 and 8 positions of a naphthalene ring. This peri-positioning of the amino groups results in significant steric interaction and influences the molecule's reactivity and basicity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | Naphthalene-1,8-diamine[2] |

| CAS Number | 479-27-6[2] |

| Molecular Formula | C₁₀H₁₀N₂[2] |

| Molecular Weight | 158.20 g/mol [4] |

| SMILES | C1=CC2=C(C(=C1)N)C(=CC=C2)N[2] |

| InChI | 1S/C10H10N2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,11-12H2[4] |

| InChIKey | YFOOEYJGMMJJLS-UHFFFAOYSA-N[4] |

| Synonyms | 1,8-Naphthalenediamine, Deltamin[2] |

Physicochemical and Spectroscopic Properties

This compound is typically a colorless solid that is prone to darkening upon exposure to air due to oxidation.[2] It is sparingly soluble in water but shows better solubility in organic solvents like methanol (B129727) and ethanol.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Colorless to off-white or light yellow crystalline powder; darkens in air[2] |

| Melting Point | 60-65 °C (lit.)[4] |

| Boiling Point | 205 °C at 12 mmHg (lit.)[4] |

| Solubility | Sparingly soluble in water; soluble in methanol[5] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR | Spectral data available[5] |

| ¹³C NMR | Spectral data available[5] |

| IR Spectroscopy | Data available, typically showing N-H stretching vibrations. |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 158[5] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the reduction of 1,8-dinitronaphthalene.[2] This precursor is obtained as a mixture of isomers from the nitration of 1-nitronaphthalene.[2]

Experimental Protocol: Synthesis via Catalytic Hydrogenation

A common laboratory-scale synthesis involves the catalytic hydrogenation of 1,8-dinitronaphthalene.

Materials:

-

1,8-dinitronaphthalene

-

Platinum on activated charcoal catalyst (1% by weight)

-

Hydrogen gas

Procedure:

-

In a 0.7-liter stirrer autoclave, a mixture of 88 g of dinitronaphthalene (containing approximately 89.8% 1,8-dinitronaphthalene) and 300 ml of toluene is prepared.[6]

-

4 g of a 1% platinum on activated charcoal catalyst is added to the mixture.[6]

-

The mixture is hydrogenated at a temperature of 50°C under a constant hydrogen pressure of 10 bars.[6]

-

The reaction is typically complete after 10 hours.[6]

-

The reaction solution is then filtered to remove the catalyst.[6]

-

The product is purified by fractional distillation in vacuo, with this compound distilling at 140°-142° C at a pressure of 0.2 mm Hg.[6] This method can yield a product with 98-99% purity.[6]

Experimental Protocol: Purification by Recrystallization

Commercial this compound is often discolored due to oxidation products.[7] Recrystallization can be employed for purification.

Materials:

-

Crude this compound

-

Hexanes or cyclohexane

Procedure:

-

The crude, often dark-colored, this compound is dissolved in a minimal amount of hot hexanes or cyclohexane.[7]

-

Upon heating, the diaminonaphthalene may melt, forming a separate layer from the saturated solvent. Gentle stirring is recommended.[7]

-

The hot, saturated solvent layer is filtered to remove insoluble impurities.[7]

-

The filtrate is allowed to cool, which will induce the crystallization of faintly pink colored this compound.[7]

-

The crystals are collected by filtration.[7]

-

The purified compound should be stored in a cool, dark place, preferably in a brown glass bottle wrapped in aluminum foil to prevent decomposition from light exposure.[7]

Chemical Reactivity and Key Reactions

The two amino groups in the peri-position of this compound allow for a range of chemical transformations, making it a valuable precursor for various heterocyclic systems.

Synthesis of Perimidines

A hallmark reaction of this compound is its condensation with aldehydes and ketones to form perimidines.[2] This reaction is often catalyzed by acids.

Materials:

-

This compound

-

An appropriate aldehyde or ketone

-

Ethanol

Procedure:

-

To a solution of this compound (0.01 mole) in ethanol, add the desired aldehyde or ketone (0.01 mole).[5]

-

The reaction mixture is stirred at room temperature for 40-48 hours.[5]

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the reaction mixture is cooled.[5]

-

The solid product that precipitates is collected by filtration, dried, and can be further purified by recrystallization from a suitable solvent.[5]

Synthesis of 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge")

This compound is the precursor to the well-known non-nucleophilic base, 1,8-bis(dimethylamino)naphthalene, often referred to by the trade name "Proton Sponge".[2]

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1][8] The perimidine scaffold, readily accessible from this compound, is of particular interest.

Derivatives of this compound, especially perimidines, have been investigated for a wide range of therapeutic applications. These compounds have shown potential as:

-

Antimicrobial agents: Exhibiting activity against various bacterial and fungal strains.[9][10]

-

Antitumor agents: Some perimidine derivatives have demonstrated cytotoxic effects against cancer cell lines.[11][12]

-

Anti-inflammatory agents: Indicating potential for treating inflammatory conditions.[9]

-

Antiulcer agents: Certain derivatives have been proposed as effective antiulcer treatments.[11]

-

Neurotropic agents: Some compounds have shown activity as stimulants or depressants of the central nervous system.[11]

While specific signaling pathways for these activities are diverse and compound-dependent, the ability of the planar perimidine ring system to intercalate with DNA is one proposed mechanism for its antitumor effects.[12] Furthermore, these compounds can act as inhibitors of key enzymes such as DNA gyrase and topoisomerase IV, which is relevant to their antimicrobial properties.[13]

Other Applications

Beyond its role in medicinal chemistry, this compound is a crucial intermediate in several industrial applications:

-

Dyes and Pigments: It is a precursor to commercial pigments, such as Solvent Orange 60, which is formed from the reaction of this compound with phthalic anhydride.[2]

-

Agrochemicals: It is used in the synthesis of some pesticides, herbicides, and fungicides.[3]

-

Advanced Materials: Its derivatives are used in the production of high-performance polyimide resins and materials for organic electronics.[3]

-

Chemosensors: this compound itself has been shown to be an effective chemosensor for the detection of reactive carbonyl species.[14]

Safety and Handling

This compound is harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[9] It is also a potential skin sensitizer.[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]

Conclusion

This compound is a versatile and valuable chemical intermediate with a rich chemistry stemming from its unique peri-diamino-substituted naphthalene structure. Its importance is well-established in the synthesis of dyes, pigments, and the "proton sponge." Furthermore, its role as a scaffold for generating biologically active molecules, particularly perimidines, makes it a compound of significant interest for researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and reactivity is crucial for harnessing its full potential in these and other emerging applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 1,8-二氨基萘 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. research.snu.edu.in [research.snu.edu.in]

An In-depth Technical Guide to the Synthesis of 1,8-Diaminonaphthalene from 1,8-Dinitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminonaphthalene (1,8-DAN) is a crucial chemical intermediate in the synthesis of various commercial products, including oil-soluble pigments like C.I. Oil Soluble Orange 60 and Oil Soluble Red 135. These pigments find wide application in the coloring of polymers such as polystyrene, organic glass, rigid polyvinyl chloride, and ABS resins. Furthermore, 1,8-DAN serves as a precursor for the synthesis of resins, pesticides, and specialized organic molecules like 1,8-bis(dimethylamino)naphthalene, a well-known non-nucleophilic strong base.[1][2] This guide provides a comprehensive overview of the primary synthetic routes from 1,8-dinitronaphthalene (B126178), focusing on detailed experimental protocols, quantitative data, and process workflows.

The principal method for synthesizing this compound is the reduction of 1,8-dinitronaphthalene.[2] This transformation can be achieved through various reduction techniques, with catalytic hydrogenation and chemical reduction using hydrazine (B178648) hydrate (B1144303) being the most prevalent and industrially viable methods. Other reported methods include the use of iron in acidic media and sodium sulfide.[3][4]

Core Synthesis Pathway

The fundamental chemical transformation involves the reduction of the two nitro groups of 1,8-dinitronaphthalene to amino groups.

Caption: General overview of the synthesis of this compound.

Experimental Protocols and Quantitative Data

This section details the experimental procedures for the most common methods of synthesizing this compound from 1,8-dinitronaphthalene, accompanied by tables summarizing the quantitative data for easy comparison.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method that offers high product purity and is environmentally cleaner compared to some chemical reduction methods.[5]

Experimental Protocol:

A typical procedure for catalytic hydrogenation is as follows:

-

A high-pressure reactor is charged with 1,8-dinitronaphthalene, a suitable solvent (e.g., ethanol, isopropanol, or toluene), and a catalyst (e.g., Pd/C, Pt/C, or a specialized catalyst like 20%Ni-Se/AC).[6][7]

-

The reactor is sealed, and the air is purged by flushing with an inert gas like nitrogen multiple times.

-

The inert gas is then replaced with hydrogen, again through several flushing cycles.[6]

-

The reaction mixture is heated to the desired temperature and pressurized with hydrogen.

-

The reaction is allowed to proceed with stirring for a specified duration.[6][7]

-

Upon completion, the reactor is cooled, and the catalyst is removed by filtration.

-

The filtrate, containing the product, is then subjected to purification steps, which may include solvent evaporation and distillation.[7]

Quantitative Data for Catalytic Hydrogenation:

| Parameter | Example 1[6] | Example 2[6] | Example 3[7] |

| Starting Material | 30 g of 1,8-dinitronaphthalene | 80 g of 1,8-dinitronaphthalene | 88 g of dinitronaphthalene (89.8% 1,8-isomer) |

| Catalyst | 1.7 g of 5% Pd/C | 4.8 g of Pd/C | 4 g of 1% Pt on activated charcoal |

| Solvent | 300 g of ethanol | 300 g of isopropanol | 300 ml of toluene |

| Temperature | 65°C | Not specified | 50°C |

| Pressure | 1.5 MPa | Not specified | 10 bars |

| Reaction Time | 6 hours | Not specified | 10 hours |

| Product Purity | ≥ 99% | Not specified | 98-99% |

| Yield | ≥ 95% | Not specified | 86% |

A novel catalyst, 20%Ni-Se/AC, has been reported to achieve a product selectivity of up to 99%.[8]

Method 2: Reduction with Hydrazine Hydrate

Reduction using hydrazine hydrate is another effective method, often favored for its milder reaction conditions and suitability for industrial-scale production.[1][5]

Experimental Protocol:

An illustrative experimental protocol for the hydrazine hydrate reduction is as follows:

-

A reaction kettle equipped with a stirrer, thermometer, and reflux condenser is charged with the catalyst, 1,8-dinitronaphthalene, and a polar organic solvent (e.g., ethanol or methanol).[1][5]

-

The mixture is stirred and heated to a specific temperature.

-

Hydrazine hydrate (with a concentration typically ranging from 40% to 100%) is slowly added over a period of several hours.[1][5]

-

After the addition is complete, the reaction temperature is maintained for a few more hours to ensure the reaction goes to completion.[1][5]

-

The reaction mixture is then cooled, and the catalyst is recovered by filtration.

-

The filtrate undergoes a series of work-up steps, including solvent recovery by distillation, washing with hot water, and final purification of the this compound by vacuum distillation.[1][9]

Quantitative Data for Hydrazine Hydrate Reduction:

| Parameter | Example 1[1] | Example 2[5] | Example 3[5] | Example 4[10] |

| Starting Material | 700 kg of dinitronaphthalene | 150 g of 1,8-dinitronaphthalene | 150 g of 1,8-dinitronaphthalene | 150 g of 1,8-dinitronaphthalene |

| Catalyst | 70 kg of pre-made catalyst | 5 g FeCl₃·6H₂O, 10 g activated carbon | 1 g FeCl₃·6H₂O, 5 g activated carbon | 3 g FeCl₃·6H₂O, 15 g activated carbon |

| Solvent | 2500 L of ethanol | 1500 ml of methanol | 1500 ml of ethanol | 1000 ml of methanol |

| Hydrazine Hydrate | 520 kg (100% conc.) | 300 g (40% conc.) | 170 g (80% conc.) | 150 g (80% conc.) |

| Temperature | 70°C (addition), 75°C (reaction) | 60°C | 115°C | 75°C |

| Reaction Time | 5 hours (addition), 5 hours (reaction) | 1 hour (addition), 5 hours (reaction) | 2 hours (addition), 4 hours (reaction) | 1 hour (addition), 3 hours (reaction) |

| Product Purity | 99.6% | 99.3% | 99.1% | 99.4% |

| Yield | 460 kg of 1,8-DAN | 94.1% | 91.7% | 91.2% |

The catalyst in the hydrazine hydrate reduction is often prepared from ferric chloride hexahydrate and activated carbon in an alkaline solution.[3]

Other Reduction Methods

While catalytic hydrogenation and hydrazine hydrate reduction are prevalent, other methods have been reported:

-

Iron and Acetic Acid in Xylene: This is a classical method for nitro group reduction.[3]

-

Sodium Sulfide (Na₂S): This reagent can also be used for the reduction of aromatic nitro compounds.[11][12]

Purification of this compound

Crude this compound is often a dark-colored solid due to oxidation products.[2][13] Purification is essential to obtain a high-purity product.

Purification Workflow:

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. A problem with this compound synthesis [sci.chem.organic.synthesis.narkive.com]

- 5. Method for preparing this compound by reducing 1,8-dinitronaphthalene with hydrazine hydrate - Eureka | Patsnap [eureka.patsnap.com]

- 6. Method for synthesizing 1, 8-diaminonaphthalene through selective reduction of 1, 8-dinitronaphthalene - Eureka | Patsnap [eureka.patsnap.com]

- 7. prepchem.com [prepchem.com]

- 8. CN102430416B - Catalyst for catalytic hydrogenation of 1,8-dinitronaphthalene to prepare this compound and preparation method thereof - Google Patents [patents.google.com]

- 9. CN103664645A - Industrialized preparation method of this compound - Google Patents [patents.google.com]

- 10. CN101823968A - Method for preparing 1, 8-diaminonaphthalene by reducing 1, 8-dinitronaphthalene with hydrazine hydrate - Google Patents [patents.google.com]

- 11. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]

- 12. THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL | Semantic Scholar [semanticscholar.org]

- 13. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide to 1,8-Diaminonaphthalene: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminonaphthalene (DAN), a key aromatic diamine, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique peri-disposed amino groups on the naphthalene (B1677914) core impart specific reactivity, making it a valuable precursor for heterocyclic compounds, high-performance polymers, and functional dyes. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, detailed experimental protocols for its synthesis and derivatization, and its applications, with a particular focus on its relevance to medicinal chemistry and drug discovery.

Core Properties and Data

This compound is a colorless to light yellow solid that is known to darken upon exposure to air and light due to oxidation.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 479-27-6 |

| Molecular Formula | C₁₀H₁₀N₂ |

| Molecular Weight | 158.20 g/mol |

| Appearance | Colorless to light yellow or brown powder/lump |

| Melting Point | 63-67 °C |

| Boiling Point | 205 °C at 12 mmHg |

| Synonyms | 1,8-Naphthalenediamine, Naphthalene-1,8-diamine |

Synthesis and Purification

The primary route for the synthesis of this compound is the reduction of 1,8-dinitronaphthalene (B126178).[1] Various reducing agents and conditions can be employed, with catalytic hydrogenation or reduction with iron in acetic acid being common methods.

Experimental Protocol: Synthesis of this compound via Hydrazine (B178648) Hydrate (B1144303) Reduction

This protocol outlines a method for the preparation of this compound by the reduction of 1,8-dinitronaphthalene using hydrazine hydrate.

Materials:

-

1,8-Dinitronaphthalene

-

Hydrazine hydrate (40-80% concentration)

-

Catalyst (e.g., ferric chloride hexahydrate and activated carbon)

-

Polar organic solvent (e.g., isopropanol, methanol)

-

Cold water

Procedure:

-

In a reactor equipped with a stirrer and a reflux condenser, add 1,8-dinitronaphthalene, the catalyst, and the polar organic solvent. The mass ratio of the solvent to 1,8-dinitronaphthalene should be between 3:1 and 20:1.

-

Commence stirring and heat the mixture to a temperature between 45 °C and 115 °C.

-

Slowly add the hydrazine hydrate solution dropwise over a period of 1 to 3 hours. The molar ratio of 1,8-dinitronaphthalene to hydrazine hydrate should be approximately 1:3 to 1:4.

-

Maintain the reaction temperature for 3 to 8 hours to ensure the completion of the reaction.

-

After the reaction is complete, filter the hot solution to recover the catalyst.

-

Distill the filtrate to remove and recover the polar organic solvent, resulting in a concentrated feed liquid.

-

Add cold water to the feed liquid to precipitate the this compound product.

-

Collect the solid product by filtration and dry it under reduced pressure.

Purification of this compound

Commercial this compound is often discolored due to oxidation. It can be purified by recrystallization from solvents like water or aqueous ethanol (B145695), or by vacuum sublimation.

Key Reactions and Applications in Drug Development

The peri-positioning of the two amino groups in this compound allows for the facile synthesis of a variety of heterocyclic systems, most notably perimidines. These derivatives are of significant interest to the pharmaceutical industry due to their broad spectrum of biological activities.

Derivatives of this compound, particularly perimidines, have shown potential as:

-

Anti-inflammatory Agents

Experimental Protocol: Synthesis of 2-Substituted Perimidines

The condensation of this compound with aldehydes or ketones is a common method to produce 2-substituted perimidines.

Materials:

-

This compound

-

An appropriate aldehyde or ketone

-

Ethanol

-

Catalyst (optional, e.g., a catalytic amount of acid)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the aldehyde or ketone (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 48 hours, depending on the reactivity of the carbonyl compound.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, the perimidine product often precipitates from the solution.

-

Collect the solid product by filtration and wash with a small amount of cold ethanol.

-

The product can be further purified by recrystallization if necessary.

Visualizing the Synthesis of Perimidines

The following diagram illustrates the general reaction workflow for the synthesis of a 2-substituted perimidine from this compound and an aldehyde.

Caption: General workflow for the synthesis of 2-substituted perimidines.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in both material science and medicinal chemistry. Its ability to form the perimidine scaffold provides a gateway to a class of compounds with a wide range of pharmacological activities, making it a molecule of high interest for drug discovery and development professionals. The protocols and data presented in this guide offer a solid foundation for researchers looking to explore the potential of this compound and its derivatives in their work.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Review on Perimidines: A synthetic Pathways Approach – Material Science Research India [materialsciencejournal.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. 1,8-naphthalimide-based DNA intercalators and anticancer agents: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

The Unique Reactivity of 1,8-Diaminonaphthalene's Amino Groups: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diaminonaphthalene (DAN) is a unique aromatic diamine characterized by the close proximity of its two amino groups in the peri-positions of the naphthalene (B1677914) scaffold. This distinct structural feature governs its chemical behavior, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic systems and specialized reagents. This in-depth technical guide explores the reactivity of the amino groups of DAN, focusing on their basicity and nucleophilicity, and details key transformations including alkylation, acylation, diazotization, and cyclization reactions. This document provides structured quantitative data, detailed experimental protocols, and visual representations of reaction pathways to serve as a comprehensive resource for professionals in chemical research and drug development.

Core Chemical and Physical Properties

This compound is a colorless solid that is prone to darkening upon exposure to air and light due to oxidation.[1] It is an important intermediate in the synthesis of dyes, pigments, and specialized organic bases.[2]

Basicity and pKa

The basicity of the amino groups in this compound is a key aspect of its reactivity. The close proximity of the two amino groups leads to electronic interactions that influence their ability to accept a proton. The pKa of the conjugate acid of this compound is 4.61. This is comparable to other aromatic amines where the lone pair of the nitrogen can be delocalized into the aromatic system.

A significant increase in basicity is observed upon N-alkylation of the amino groups. This culminates in the formation of 1,8-bis(dimethylamino)naphthalene (B140697), famously known as "Proton Sponge." The exceptionally high basicity of Proton Sponge (pKa of conjugate acid = 12.34 in water) is attributed to the relief of steric strain between the dimethylamino groups upon protonation and the formation of a strong intramolecular hydrogen bond in the protonated form.[3] The steric hindrance around the nitrogen atoms also renders it a poor nucleophile, a property exploited in its use as a highly selective non-nucleophilic base in organic synthesis.[3]

| Compound | pKa of Conjugate Acid (in water) | Reference |

| This compound | 4.61 | [4] |

| 1,8-Bis(methylamino)naphthalene | 5.61 | [4] |

| 1-Methylamino-8-dimethylaminonaphthalene | 6.43 | [4] |

| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) | 12.34 | [5] |

Spectroscopic Data

The spectroscopic properties of this compound are well-characterized.

-

¹H NMR (400 MHz, CDCl₃): δ 7.76 (t, 1H, J = 1.8 Hz), 7.67 (d, 2H, J = 1.8 Hz), 7.15 (m, 2H), 7.08 (m, 2H), 6.42 (d, 2H, J = 7.3 Hz), 5.94 (br, 2H).[6]

-

Mass Spectrum (Electron Ionization): The mass spectrum shows a molecular ion peak at m/z 158, corresponding to the molecular weight of the compound.[7]

-

Infrared Spectrum: The IR spectrum displays characteristic N-H stretching vibrations for the primary amino groups.

Key Reactions of the Amino Groups

The two adjacent amino groups of DAN allow it to act as a versatile bifunctional nucleophile, readily participating in a variety of reactions to form cyclic and heterocyclic structures.

Alkylation: Synthesis of Proton Sponges

The alkylation of the amino groups of this compound is a cornerstone of its chemistry, most notably in the synthesis of "Proton Sponges."

The general pathway for the synthesis of 1,8-bis(dimethylamino)naphthalene (Proton Sponge) involves the methylation of this compound.

Caption: Synthetic pathway for Proton Sponge from this compound.

This protocol is adapted from a general method for the alkylation of this compound.

-

Protection (Optional but Recommended): A mixture of this compound (1 eq.), a suitable ketone (e.g., 3-methyl-2-butanone, 2.2 eq.), and a catalytic amount of p-toluenesulfonic acid is stirred at room temperature to 60°C for 1 hour to form the corresponding Schiff base, which protects the amino groups and improves selectivity.

-

Alkylation: To the crude Schiff base mixture, add a water-miscible solvent (e.g., acetone, THF), water, a base such as potassium carbonate (4.4 eq.), and the alkylating agent (e.g., iodomethane, n-butyl iodide, 4.4 eq.).

-

Reaction Conditions: The mixture is heated to 60-70°C and stirred vigorously for several hours (5-25 hours, monitored by TLC). Additional base and alkylating agent may be added if the reaction is sluggish.

-

Work-up: After the reaction is complete, the excess alkylating agent and solvent are partially removed by distillation. The mixture is then diluted with water and extracted with an organic solvent (e.g., ether).

-

Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by chromatography or distillation to yield the N,N'-dialkyl-1,8-naphthalenediamine.

Cyclization and Condensation: Synthesis of Perimidines

The reaction of this compound with aldehydes, ketones, or carboxylic acid derivatives is a facile and widely used method for the synthesis of the perimidine heterocyclic system.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,8-Bis(dimethylamino)naphthalene - Wikipedia [en.wikipedia.org]

- 3. 1,8-Bis(dimethylamino)naphthalene | 20734-58-1 [chemicalbook.com]

- 4. The remarkable basicity of 1,8-bis(dimethylamino)naphthalene - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 5. This compound | 479-27-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Basicity and bulkiness effects of this compound, 8-aminoquinoline and their alkylated derivatives on the different efficiencies of η5-C5H5 and η5-C5Me5 ruthenium precatalysts in allylic etherification reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1,8-Diaminonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Diaminonaphthalene (1,8-DAN) is a key aromatic diamine with significant applications as a building block in the synthesis of dyes, pigments, polymers, and various biologically active compounds. Its unique peri-disposition of the two amino groups imparts distinct chemical properties and reactivity patterns. The amino groups are strongly activating and ortho-, para-directing, making the naphthalene (B1677914) ring highly susceptible to electrophilic attack. However, this high reactivity can also lead to challenges in controlling the regioselectivity and preventing side reactions such as polysubstitution and oxidation. This technical guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, presenting available experimental data, outlining reaction mechanisms, and discussing the regiochemical outcomes.

Regioselectivity in Electrophilic Aromatic Substitution of this compound

The two amino groups in this compound strongly activate the naphthalene ring towards electrophilic attack. As amino groups are ortho-, para-directors, the primary sites for electrophilic substitution are the positions ortho and para to each amino group. In the case of this compound, the 2-, 4-, 5-, and 7-positions are all ortho or para to one of the amino groups.

The general preference for electrophilic attack on this compound is at the 4-position (and by symmetry, the 5-position). This is due to the combined activating and directing effects of both amino groups, which stabilize the intermediate carbocation (arenium ion) formed during the substitution at this position.

Nitration

Direct nitration of this compound with a mixture of nitric acid and sulfuric acid leads to the selective formation of 4-nitro-1,8-diaminonaphthalene.[1] The amino groups strongly favor substitution at the ortho and para positions. The formation of the 4-nitro product is preferred over the 3-nitro isomer due to the greater resonance stabilization of the arenium ion intermediate leading to the 4-substituted product.[1]

Reaction Mechanism: Nitration of this compound

Caption: General mechanism for the nitration of this compound.

Experimental Data: Nitration

Halogenation

Information on the direct halogenation (e.g., with Br₂ or Cl₂) of this compound is scarce in the scientific literature. The strong activation of the naphthalene ring by the two amino groups suggests that this reaction would be very rapid and difficult to control, likely leading to a mixture of polyhalogenated products and potential oxidation of the starting material.

To achieve selective halogenation, protection of the amino groups, for instance by acetylation, would likely be necessary to moderate the reactivity and direct the substitution.

Sulfonation

The sulfonation of this compound is reported to occur selectively at the 4-position.[2] This regioselectivity is consistent with the directing effects of the two amino groups, which strongly favor electrophilic attack at the para-position to one of the amino groups.

Reaction Workflow: Sulfonation of this compound

References

Spectroscopic Profile of 1,8-Diaminonaphthalene: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 1,8-Diaminonaphthalene (1,8-DAN), a crucial intermediate in the synthesis of various dyes, pigments, and polymers. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.10 - 7.20 | m | - | H-3, H-6, H-4, H-5 |

| 6.75 | d | 7.3 | H-2, H-7 |

| 4.5 (broad s) | s | - | -NH₂ |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 142.9 | C-1, C-8 |

| 137.5 | C-9 |

| 126.8 | C-4, C-5 |

| 118.8 | C-10 |

| 117.4 | C-3, C-6 |

| 107.8 | C-2, C-7 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in this compound based on their vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3433, 3352 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |

| 3045 | C-H Aromatic Stretch | Aromatic Ring |

| 1625 | N-H Scissoring | Primary Amine (-NH₂) |

| 1585, 1519, 1465 | C=C Aromatic Stretch | Aromatic Ring |

| 1378 | C-N Stretch | Aromatic Amine |

| 825, 765 | C-H Out-of-plane Bending | Aromatic Ring |

Sample Preparation: KBr Pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima are solvent-dependent.[1][2]

Table 4: UV-Vis Spectroscopic Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~240 | Not Reported | π → π |

| ~340 | Not Reported | π → π |

Experimental Protocols

Detailed methodologies are crucial for the reproduction of spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing.

-

Filter the solution through a glass wool plug into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Instrument: 400 MHz NMR Spectrometer

-

Parameters for ¹H NMR:

-

Pulse Angle: 30°

-

Acquisition Time: 3-4 s

-

Relaxation Delay: 1-2 s

-

Number of Scans: 16

-

-

Parameters for ¹³C NMR:

-

Pulse Angle: 45°

-

Acquisition Time: 1-2 s

-

Relaxation Delay: 2 s

-

Number of Scans: 1024 (or more for dilute samples)

-

Broadband proton decoupling is applied.

-

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

-

UV-Vis Spectroscopy Protocol

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol).

-

From the stock solution, prepare a dilute solution of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0).

Data Acquisition:

-

Instrument: Dual-beam UV-Vis Spectrophotometer

-

Parameters:

-

Scan Range: 200 - 800 nm

-

Cuvette: 1 cm path length quartz cuvette

-

The solvent used for sample preparation is also used as the reference.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,8-Diaminonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,8-Diaminonaphthalene (DAN) is a critical building block in the synthesis of a wide range of organic materials, including dyes, pigments, and specialized polymers. Its utility in drug development and materials science necessitates a thorough understanding of its thermal stability and decomposition profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and outlines the standard methodologies for evaluating its thermal behavior. Due to a lack of specific published experimental data on the thermal decomposition of pure this compound, this document focuses on hypothesized decomposition pathways based on the chemical nature of aromatic diamines and provides detailed experimental protocols for researchers to conduct such analyses.

Physicochemical Properties and Known Stability

This compound is a solid organic compound that is known to be sensitive to environmental conditions. It is particularly susceptible to oxidation when exposed to air and light, which can lead to a darkening of the material from its typically colorless or off-white state to brown or even black.[1][2] This oxidative instability is a critical consideration for its storage and handling. For long-term stability, it is recommended to store this compound in a cool, dry, and dark environment, preferably under an inert atmosphere.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂ | [2] |

| Molar Mass | 158.20 g/mol | |

| Melting Point | 60-65 °C | [3] |

| Boiling Point | 205 °C at 12 mmHg | [3] |

| Appearance | Colorless to off-white solid, darkens on exposure to air | [2] |

Theoretical Thermal Decomposition Profile

Anticipated Decomposition Onset

Given its relatively low melting point, significant decomposition of this compound is expected to occur at temperatures above its boiling point under atmospheric pressure. Under inert atmosphere, the initial decomposition temperature (Tonset) would likely be observed in the range of 200-300 °C.

Hypothesized Decomposition Pathways

The thermal degradation of this compound in an inert atmosphere could proceed through several pathways:

-

Deamination and Dimerization/Polymerization: The initial step may involve the cleavage of the C-N bond to release ammonia (B1221849) or amino radicals. The resulting naphthalene (B1677914) radicals could then combine to form dimers or larger polymeric structures.

-

Intramolecular Cyclization: The proximity of the two amino groups could facilitate intramolecular cyclization reactions at elevated temperatures, potentially leading to the formation of nitrogen-containing heterocyclic compounds and the elimination of hydrogen.

-

Ring Fragmentation: At significantly higher temperatures, the stable naphthalene ring system would be expected to fragment, leading to the formation of smaller, volatile aromatic and aliphatic compounds, as well as soot (char).

The following Graphviz diagram illustrates a potential, simplified decomposition pathway for this compound under pyrolytic conditions.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a series of analytical techniques should be employed. The following sections detail the recommended experimental protocols.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is essential for determining the thermal stability and degradation profile of a material by measuring its mass change as a function of temperature.

-

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass at the end of the experiment.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Experimental Parameters:

-

Sample Mass: 5-10 mg of this compound.

-

Crucible: Alumina or platinum pan.

-

Atmosphere: High purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to identify the temperatures of the fastest decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

-

Objective: To identify the melting point, enthalpy of fusion, and any exothermic or endothermic events associated with decomposition.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Experimental Parameters:

-

Sample Mass: 2-5 mg of this compound hermetically sealed in an aluminum pan.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Atmosphere: High purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from 25 °C to 80 °C at 10 °C/min to observe the melting transition.

-

Cool to 25 °C at 10 °C/min.

-

Reheat from 25 °C to a temperature above the decomposition range determined by TGA (e.g., 400 °C) at 10 °C/min to observe decomposition events.

-

-

Data Collection: Record the differential heat flow between the sample and the reference as a function of temperature.

-

The following diagram outlines the workflow for a comprehensive thermal analysis of this compound using TGA and DSC.

Evolved Gas Analysis (EGA) / Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the decomposition products, the off-gases from the thermal decomposition must be analyzed. Py-GC-MS is a powerful technique for this purpose.

-

Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal decomposition of this compound.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph with a mass spectrometer detector (Py-GC-MS).

-

Experimental Parameters:

-

Sample: A small amount (µg to mg range) of this compound is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a series of temperatures corresponding to the decomposition stages identified by TGA (e.g., 250 °C, 350 °C, and 600 °C) in an inert atmosphere (helium).

-

GC Separation: The evolved gases are swept into a GC column (e.g., a non-polar or mid-polar capillary column) and separated based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C).

-

MS Detection: The separated components are introduced into a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.

-

The following diagram illustrates the experimental workflow for Py-GC-MS analysis.

Anticipated Quantitative Data

Based on the proposed experimental protocols, the following tables summarize the type of quantitative data that would be generated. The values provided are for illustrative purposes only and would need to be determined experimentally.

Table 1: Illustrative TGA Data for this compound in a Nitrogen Atmosphere

| Parameter | Expected Value Range | Description |

| Tonset (°C) | 200 - 250 | Temperature at which significant mass loss begins. |

| Tmax (°C) | 250 - 350 | Temperature of the maximum rate of mass loss. |

| Mass Loss (%) | 50 - 80 | Percentage of mass lost in the main decomposition step. |

| Residual Mass at 800°C (%) | 20 - 50 | Mass of non-volatile char remaining. |

Table 2: Illustrative DSC Data for this compound in a Nitrogen Atmosphere

| Parameter | Expected Value | Description |

| Melting Point (Tm) (°C) | 60 - 65 | Peak temperature of the melting endotherm. |

| Enthalpy of Fusion (ΔHf) (J/g) | 100 - 150 | Energy required to melt the sample. |

| Decomposition Event(s) (°C) | > 200 | Temperature(s) of exothermic or endothermic peaks associated with decomposition. |

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is crucial for its safe handling, storage, and application in research and development. While published experimental data is scarce, this guide provides a robust framework for its characterization. The proposed experimental protocols for TGA, DSC, and Py-GC-MS offer a clear path for researchers to obtain the necessary quantitative data on decomposition temperatures, energetic profiles, and degradation products. Such data is invaluable for predicting material lifetime, ensuring process safety, and advancing the development of new materials and pharmaceuticals based on this versatile chemical intermediate.

References

Health and Safety Considerations for 1,8-Diaminonaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS and follow all institutional and regulatory safety protocols when handling 1,8-Diaminonaphthalene.

Executive Summary

This compound (DAN), a bicyclic aromatic amine, serves as a versatile building block in organic synthesis, with applications ranging from the production of dyes and pigments to the development of complex molecular scaffolds for medicinal chemistry. While its utility is significant, a thorough understanding of its health and safety profile is paramount for professionals who handle this compound. This guide provides an in-depth overview of the known health and safety considerations for this compound, summarizing key toxicological data, outlining safe handling procedures, and detailing experimental methodologies relevant to its safety assessment. The available data indicates that this compound is harmful if swallowed, is a skin sensitizer (B1316253), is suspected of causing cancer, and is very toxic to aquatic life. Metabolic activation, likely initiated by cytochrome P450 enzymes, appears to be a critical step in its mechanism of toxicity, particularly its mutagenic potential.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Toxicological Data Summary

Quantitative toxicological data for this compound is limited in publicly accessible literature. The following tables summarize the available information.

Acute and Repeated Dose Toxicity

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 800 mg/kg | [1] |

| NOAEL/LOAEL | Data Not Available | - | - |

Genotoxicity

Carcinogenicity

There is no definitive long-term carcinogenicity bioassay, such as a National Toxicology Program (NTP) 2-year study, available for this compound. However, it is classified as a suspected carcinogen (Category 2). This suspicion may be based on its chemical structure as an aromatic amine and data from related compounds. For instance, the isomeric compound, 1,5-Naphthalenediamine, was found to be carcinogenic in female rats and mice in an NTP bioassay, causing uterine, clitoral, and thyroid neoplasms.[3]

Skin Sensitization

| Test | Species | Result | EC3 Value | Reference |

| Local Lymph Node Assay (LLNA) | Data Not Available | Classified as a skin sensitizer | Data Not Available |

Ecotoxicity

| Test | Species | Endpoint | Value | Reference |

| Acute Toxicity | Danio rerio (Zebra fish) | 96h LC50 | 1.78 mg/L | [4] |

| Acute Toxicity | Daphnia magna (Water flea) | 48h EC50 | Data Not Available | |

| Algae Toxicity | Desmodesmus subspicatus | 72h EC50 | 0.48 mg/L | [4] |

Metabolic Activation and Toxicological Pathways

The toxicity of this compound is likely linked to its metabolic activation. Studies suggest that it is a potent inducer of Cytochrome P450 1A (CYP1A) enzymes and can interact with the Aryl hydrocarbon Receptor (AhR). The proposed initial step in its bioactivation is N-hydroxylation, catalyzed by CYP1A2. This creates a reactive intermediate that can contribute to its mutagenic potential.[1]

Proposed Metabolic Activation Pathway

The following diagram illustrates the proposed initial steps in the metabolic activation of this compound.

Caption: Proposed metabolic activation of this compound via the AhR signaling pathway.

This diagram outlines the induction of CYP1A enzymes by this compound through the AhR pathway. The induced enzymes, particularly CYP1A2, then metabolize the parent compound to a reactive N-hydroxy intermediate, which can lead to DNA damage. The intermediate may also be detoxified through conjugation reactions.

Experimental Protocols

This section provides an overview of the methodologies for key toxicological experiments relevant to the safety assessment of this compound, based on OECD guidelines.

Acute Oral Toxicity (OECD 423/425)

-

Objective: To determine the acute oral toxicity (LD50) of a substance.

-

Test System: Typically, young adult female rats (e.g., Sprague-Dawley or Wistar strain).

-

Methodology (Acute Toxic Class Method - OECD 423):

-

A stepwise procedure is used with 3 animals per step.

-

The substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

The outcome (mortality or survival) determines the next step: stopping the test, dosing more animals at the same level, or dosing animals at a higher or lower level.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A gross necropsy is performed on all animals at the end of the observation period.

-

-

Data Analysis: The result is the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels, rather than a precise LD50 value.

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

-

Objective: To determine the potential of a substance to cause skin sensitization.

-

Test System: Typically, female CBA/J mice.

-

Methodology:

-

A minimum of three concentrations of the test substance in a suitable vehicle (e.g., acetone:olive oil), plus a vehicle control and a positive control group, are used (minimum 4 animals per group).

-

25 µL of the test substance or control is applied to the dorsal surface of each ear daily for three consecutive days.

-

On day 6, all mice are injected intravenously with ³H-methyl thymidine (B127349).

-

Five hours after injection, mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared for each mouse, and the incorporation of ³H-methyl thymidine is measured by β-scintillation counting.

-

-

Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean radioactive incorporation of the test group by that of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 at any concentration. The EC3 value (the estimated concentration required to produce an SI of 3) is determined by interpolation from the dose-response curve and is used to assess the potency of the sensitizer.

In Vitro Chromosomal Aberration Test (OECD 473)

-

Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

-

Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Methodology:

-

Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix), and for a longer duration (e.g., ~1.5 normal cell cycles) without S9.

-

Appropriate negative (solvent) and positive controls are included.

-

After treatment, cells are cultured for a period sufficient to allow for the expression of chromosomal damage.

-

A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.

-

Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

Chromosomes are stained, and metaphase cells are analyzed microscopically for structural chromosomal aberrations (e.g., breaks, exchanges).

-

-

Data Analysis: The frequency of cells with one or more structural aberrations is determined for each concentration. The results are evaluated for a statistically significant, dose-dependent increase in the number of aberrant cells compared to the negative control.

Experimental Workflow Diagram

Caption: A general workflow for the toxicological assessment of this compound.

Health and Safety Recommendations

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator may be required in some situations.[5]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.

-

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Minimize dust generation and accumulation. Wash thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids. Protect from light.[1][6]

First Aid Measures

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Get medical aid.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1]

Spills and Disposal

-

Spills: Vacuum or sweep up material and place into a suitable disposal container. Avoid generating dusty conditions. Provide ventilation.[1]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[5]

Conclusion and Data Gaps

This compound presents several health hazards that necessitate careful handling and the use of appropriate protective measures. It is acutely toxic if swallowed, a skin sensitizer, and a suspected carcinogen. Its ecotoxicity profile also warrants measures to prevent environmental release. The primary mechanism of concern appears to be metabolic activation via CYP1A enzymes to a reactive, potentially mutagenic, intermediate.

Significant data gaps remain in the public domain that prevent a complete risk assessment. Specifically, there is a lack of quantitative data for skin sensitization potency (EC3 value), detailed genotoxicity studies, a long-term carcinogenicity bioassay, and repeated-dose toxicity studies (NOAEL/LOAEL values). Further research in these areas is crucial for a more definitive characterization of the risks associated with this compound, particularly for its application in drug development and other fields with potential for human exposure. Professionals handling this compound should operate under the assumption of these potential risks and adhere to the highest safety standards.

References

- 1. Extrapolating local lymph node assay EC3 values to estimate relative sensitizing potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutagenicity of nitro compounds in Salmonella typhimurium in the presence of flavin mononucleotide in a preincubation assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ftp.cdc.gov [ftp.cdc.gov]

- 6. Toxicology/Carcinogenicity [ntp.niehs.nih.gov]

Methodological & Application

Synthesis of Perimidines from 1,8-Diaminonaphthalene and Aldehydes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique structure, arising from the fusion of a naphthalene (B1677914) ring with a pyrimidine (B1678525) system, imparts a range of biological activities, including antimicrobial, antifungal, anti-ulcer, and antitumor properties.[1] The most common and direct route to synthesize 2-substituted perimidines is through the cyclocondensation of 1,8-diaminonaphthalene with various aldehydes.[1][2] This reaction is often catalyzed by acids or metal-based catalysts and can be performed under diverse conditions, including environmentally friendly methods like solvent-free grinding or microwave-assisted synthesis.[2][3][4] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of perimidines, intended to guide researchers in their drug discovery and development efforts.

Reaction Mechanism and Experimental Workflow

The synthesis of perimidines from this compound and aldehydes proceeds through a cyclocondensation reaction. The generally accepted mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration to yield the final perimidine product.

Caption: General reaction mechanism for the synthesis of perimidines.

A typical experimental workflow for the synthesis of perimidines is outlined below. This workflow can be adapted based on the specific protocol and scale of the reaction.

Caption: A typical experimental workflow for perimidine synthesis.

Data Presentation: Comparative Synthesis of 2-Arylperimidines

The choice of catalyst and reaction conditions significantly impacts the yield and reaction time for the synthesis of perimidines. The following table summarizes quantitative data for the synthesis of various 2-arylperimidines from this compound and the corresponding aromatic aldehydes using different catalytic systems.

| Aldehyde | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Glacial Acetic Acid (cat.) | Ethanol (B145695) | Room Temp | 24 h | 92 | [1] |

| 4-Chlorobenzaldehyde | Glacial Acetic Acid (cat.) | Ethanol | Room Temp | 24 h | 95 | [1] |

| 4-Nitrobenzaldehyde | Glacial Acetic Acid (cat.) | Ethanol | Room Temp | 24 h | 96 | [1] |

| 4-Methoxybenzaldehyde | Glacial Acetic Acid (cat.) | Ethanol | Room Temp | 24 h | 90 | [1] |

| Benzaldehyde | InCl₃ (10) | Water | Room Temp | 30 min | 94 | [3] |

| 4-Chlorobenzaldehyde | InCl₃ (10) | Water | Room Temp | 35 min | 96 | [3] |

| 4-Nitrobenzaldehyde | InCl₃ (10) | Water | Room Temp | 30 min | 98 | [3] |

| 4-Methoxybenzaldehyde | InCl₃ (10) | Water | Room Temp | 40 min | 92 | [3] |

| Benzaldehyde | Sulfamic Acid (10) | Solvent-free | 70 | 15 min | 95 | [1] |

| 4-Chlorobenzaldehyde | Sulfamic Acid (10) | Solvent-free | 70 | 10 min | 98 | [1] |

| 4-Nitrobenzaldehyde | Sulfamic Acid (10) | Solvent-free | 70 | 10 min | 97 | [1] |

| 4-Methoxybenzaldehyde | Sulfamic Acid (10) | Solvent-free | 70 | 20 min | 94 | [1] |

| Benzaldehyde | Nano-CuY zeolite | Ethanol | Room Temp | 15 min | 93 | [3] |

| 4-Chlorobenzaldehyde | Nano-CuY zeolite | Ethanol | Room Temp | 20 min | 91 | [3] |

| 4-Nitrobenzaldehyde | Nano-CuY zeolite | Ethanol | Room Temp | 25 min | 90 | [3] |

| 4-Methylbenzaldehyde | Nano-CuY zeolite | Ethanol | Room Temp | 20 min | 89 | [3] |

Experimental Protocols

Below are detailed methodologies for three distinct and effective methods for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines.

Protocol 1: Glacial Acetic Acid Catalyzed Synthesis at Room Temperature [1]

This protocol offers a simple and efficient method using a common and inexpensive acid catalyst.

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired substituted aromatic aldehyde (1.0 mmol) in absolute ethanol (15 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure 2-aryl-2,3-dihydro-1H-perimidine.

Protocol 2: Indium(III) Chloride Catalyzed Synthesis in Water [3]

This protocol utilizes a water-stable Lewis acid catalyst, offering a greener and often faster alternative to traditional methods.

Materials:

-

This compound

-

Aromatic aldehyde

-

Indium(III) chloride (InCl₃)

-

Water

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

To a suspension of this compound (1.0 mmol) in water (10 mL), add the aromatic aldehyde (1.0 mmol).

-

Add InCl₃ (10 mol%) to the mixture.

-

Stir the reaction mixture vigorously at ambient temperature.

-

Monitor the reaction by TLC.

-

After completion, extract the product with ethyl acetate (3 x 15 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 3: Solvent-Free Synthesis using Sulfamic Acid [1]

This environmentally benign protocol avoids the use of solvents and often leads to very short reaction times and high yields.

Materials:

-

This compound

-

Aromatic aldehyde

-

Sulfamic acid

Procedure:

-

In a mortar, grind a mixture of this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and sulfamic acid (10 mol%) for the time specified in the data table or until the reaction is complete as monitored by TLC.

-

Transfer the mixture to a reaction vessel and heat at 70 °C if required to drive the reaction to completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the solid mass and stir.

-

Collect the solid product by filtration, wash with water, and dry.

Conclusion